3-benzyl-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one, benzyl bromide, and 2-chlorophenol.
Benzylation: The first step involves the benzylation of 4-methyl-2H-chromen-2-one using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Methoxylation: The next step is the methoxylation of the benzylated intermediate with 2-chlorophenol in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in THF.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways such as apoptosis, cell cycle regulation, or inflammation, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound of the chromenone family with similar structural features.
Warfarin: A well-known anticoagulant derived from coumarin.
Umbelliferone: A naturally occurring coumarin with various biological activities.
Uniqueness
3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarins. The presence of the benzyl and chlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19ClO3 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-benzyl-7-[(2-chlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19ClO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
JQEVYKPGQNSMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.